molecular formula C12H11ClN2OS B11372750 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11372750
M. Wt: 266.75 g/mol
InChI Key: RLYNPTSFJUUYPM-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-1,3-thiazole-4-methanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under appropriate conditions.

    Condensation Reactions: The amide group can participate in condensation reactions with other compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different substituents on the benzene ring.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the amide group.

Scientific Research Applications

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the specific positioning of the thiazole ring and the chlorine atom on the benzene ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C12H11ClN2OS/c1-8-15-11(7-17-8)6-14-12(16)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,16)

InChI Key

RLYNPTSFJUUYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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